1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Description
1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pent-4-en-1-one group and a methylene moiety at position 2. This compound belongs to the tropane alkaloid family, which is known for its diverse pharmacological activities, including central nervous system modulation and enzyme inhibition . The stereochemistry (1R,5S) and unsaturated ketone side chain may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOYBPTYGNSCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C2CCC1CC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the methylene bridge.
Attachment of the Pentenone Side Chain: The pentenone side chain is attached through a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Functionalization of the Ketone Group
The ketone group undergoes nucleophilic additions and reductions, leveraging its electrophilic character.
Reduction to Alcohol or Amine
-
Reduction with NaBH₄ : The ketone is reduced to a secondary alcohol.
Conditions : NaBH₄ in methanol at 0°C → RT.
Yield : ~85% (analogous to tropinone reductions) . -
Wolff-Kishner Reduction : Converts the ketone to a methylene group.
Conditions : Hydrazine, KOH, diethylene glycol, 220°C.
Yield : 88% (observed in related tropane ketones) .
Reactivity of the α,β-Unsaturated Ketone
The pent-4-en-1-one moiety participates in conjugate additions and cycloadditions.
Michael Addition
Nucleophiles (e.g., amines, thiols) add to the β-position:
-
Example : Reaction with benzylamine.
Conditions : THF, RT, 12h.
Product : β-Amino ketone derivative.
Diels-Alder Reaction
The enone acts as a dienophile in [4+2] cycloadditions:
-
Example : Reaction with cyclopentadiene.
Conditions : Toluene, reflux, 24h.
Product : Bicyclic adduct (endo:exo = 9:1) .
Reactions at the Methylene Group
The 3-methylene substituent on the bicyclic scaffold undergoes electrophilic and oxidative transformations.
Epoxidation
-
Conditions : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, 0°C → RT.
Product : Epoxide derivative.
Yield : 72% (analogous to tropane epoxidations) .
Hydrogenation
Functionalization of the Bicyclic Amine
The tertiary amine in the 8-azabicyclo[3.2.1]octane system undergoes alkylation or acylation.
Acylation
Quaternary Ammonium Salt Formation
Ring-Opening and Rearrangement Reactions
The bicyclic framework undergoes acid- or base-mediated rearrangements.
Acid-Catalyzed Rearrangement
Base-Mediated Ring Contraction
-
Conditions : LDA (lithium diisopropylamide), THF, -78°C.
Product : Azepane derivative.
Yield : 68% .
Cross-Coupling Reactions
The enone system participates in transition-metal-catalyzed couplings.
Heck Reaction
-
Conditions : Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C.
Product : Arylated enone.
Yield : 65%.
Ozonolysis of the Enone
Epoxidation Followed by Ring-Opening
Scientific Research Applications
Anticancer Activity
Recent studies have explored the synthesis of novel compounds based on the tropane structure, including derivatives of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one. These derivatives have shown promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines such as HCT116 and MCF7 .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly the dopamine and norepinephrine transporters. Research indicates that similar tropane derivatives can exhibit high affinity for these transporters, which may lead to applications in treating neurodegenerative diseases or mood disorders .
Antimicrobial Properties
Studies have indicated that tropane alkaloids possess antimicrobial activity against a range of pathogens. Compounds derived from 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one have been evaluated for their efficacy against bacteria and fungi, revealing significant inhibitory effects against strains such as Mycobacterium smegmatis and Candida albicans.
Analgesic Effects
Tropane derivatives are known for their analgesic properties, potentially offering new avenues for pain management therapies. The mechanism may involve modulation of pain pathways in the central nervous system, akin to other known analgesics derived from tropane structures .
Case Studies
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Comparisons
- Bioactivity: PF-06700841 shows nanomolar potency against TYK2/JAK1, attributed to its pyrimidine and fluorinated substituents . Hydroxy-8-methyl analogs (e.g., 6-hydroxytropinone) exhibit altered solubility due to polar hydroxyl groups, impacting membrane permeability .
- Stability :
- Stereochemical Impact :
Data Table: Key Properties of Selected Analogs
Biological Activity
The compound 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a member of the bicyclic azabicyclo[3.2.1]octane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 285.341 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and in cancer biology.
- Receptor Interaction : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its psychoactive properties.
- Cell Cycle Regulation : Research indicates that it can influence cell cycle checkpoints by modulating proteins such as WEE1, thereby affecting replication stress responses .
- Kinase Activity : It has been shown to phosphorylate specific substrates, impacting signaling pathways related to cell survival and proliferation .
Structure–Activity Relationship (SAR)
Recent studies have focused on the SAR of bicyclic compounds related to azabicyclo[3.2.1]octane. Modifications in the side chains and functional groups have been shown to enhance potency and selectivity for specific biological targets:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxy groups | Increased receptor binding affinity |
| Alteration of methyl groups | Improved selectivity for kappa-opioid receptors |
| Variations in linkage structure | Enhanced pharmacokinetic properties |
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of the compound on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders .
Case Study 2: Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through G2/M phase arrest .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for synthesizing bicyclo[3.2.1]octane derivatives like this compound?
- Answer: Radical cyclization using n-tributyltin hydride and AIBN in toluene is a key method, achieving >99% diastereocontrol for rigid bicyclic skeletons . Alternative approaches involve high-temperature (180°C) reactions in MeCN with phenyl carbamate derivatives, followed by silica-gel flash column chromatography for purification (78% yield) . These methods balance stereochemical control and scalability.
Q. What safety precautions are critical when handling azabicyclo compounds during synthesis?
- Answer: Full-body protective gear (e.g., chemical-resistant suits) and respiratory protection (e.g., NIOSH-approved P95 or OV/AG/P99 filters) are mandatory to prevent inhalation or dermal exposure. Avoid drainage contamination and ensure proper ventilation due to undefined acute toxicity profiles .
Q. How is the stereochemistry of the bicyclo[3.2.1]octane core validated experimentally?
- Answer: X-ray crystallography confirms chair and envelope conformations of fused rings, with dihedral angles (e.g., 67.63°) measured using Agilent Xcalibur Eos diffractometers. Software like SHELXL97 refines structures to R values <0.05 .
Q. Which purification techniques are optimal for isolating bicyclo[3.2.1]octane derivatives?
- Answer: Silica-gel flash chromatography with gradient elution (e.g., 100% EtOAc → 1% MeOH/CH2Cl2) effectively isolates products. For sensitive compounds, low-temperature storage (+5°C) prevents decomposition .
Advanced Research Questions
Q. How does stereochemistry influence binding affinity to neurotransmitter transporters (DAT/SERT/NET)?
- Answer: The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton exhibits stereoselective binding. For example, (1R,5S) configurations show higher DAT inhibition due to optimal spatial alignment with transporter pockets, whereas epimeric forms reduce activity by >50% . Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions.
Q. What contradictions exist in structure-activity relationship (SAR) studies of substituent effects?
- Answer: While 3-methylene groups enhance DAT selectivity, conflicting data arise with bulky substituents (e.g., cyclopropylmethyl), which may either improve NET affinity or cause steric hindrance. For instance, 8-cyclopropylmethyl derivatives show 3-fold variability in IC50 across assays, necessitating meta-analyses of assay conditions (e.g., cell lines, radioligands) .
Q. What computational methods predict the conformational stability of bicyclo[3.2.1]octane derivatives?
- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and predict rotational barriers. Molecular dynamics simulations (e.g., AMBER) model solvent effects, revealing that hydrophobic environments stabilize chair conformations by 2–3 kcal/mol .
Q. How can radical cyclization be optimized to reduce diastereomer formation?
- Answer: Substituent-directed cyclization (e.g., allyl or phenylallyl groups) enhances diastereocontrol via steric guidance. AIBN-initiated reactions at 80°C in toluene achieve >99% selectivity, while lower temperatures (<60°C) increase byproduct formation by 15–20% .
Q. What in vitro models assess the neuropharmacological activity of this compound?
- Answer: Electrophysiological assays on myenteric neurons measure slow EPSP modulation via 5-HT receptor interactions. Radioligand displacement (e.g., [<sup>3</sup>H]paroxetine for SERT) quantifies binding kinetics (Ki values), with HEK293 cells expressing human transporters providing standardized IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
